molecular formula C21H22N2OS2 B11564442 (5Z)-3-{[(2-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-{[(2-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11564442
M. Wt: 382.5 g/mol
InChI Key: TVKFFGMTUDTLAE-UNOMPAQXSA-N
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Description

(5Z)-3-{[(2-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-{[(2-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process One common method includes the condensation of 2-methylphenylamine with an appropriate aldehyde to form an imine intermediate This intermediate then undergoes cyclization with a thioamide to yield the thiazolidinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-{[(2-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to the corresponding alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidinone derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-3-{[(2-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-{[(2-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can interact with DNA and proteins in microbial cells, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation, but its multi-targeted approach makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broad class with diverse biological activities.

    Benzylidene derivatives: Compounds with various pharmacological properties.

Uniqueness

(5Z)-3-{[(2-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer a wide range of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry.

Properties

Molecular Formula

C21H22N2OS2

Molecular Weight

382.5 g/mol

IUPAC Name

(5Z)-3-[(2-methylanilino)methyl]-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2OS2/c1-14(2)17-10-8-16(9-11-17)12-19-20(24)23(21(25)26-19)13-22-18-7-5-4-6-15(18)3/h4-12,14,22H,13H2,1-3H3/b19-12-

InChI Key

TVKFFGMTUDTLAE-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=CC=C1NCN2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/SC2=S

Canonical SMILES

CC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=S

Origin of Product

United States

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